1-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-1-ethanone 1-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-1-ethanone
Brand Name: Vulcanchem
CAS No.: 339099-11-5
VCID: VC5200366
InChI: InChI=1S/C16H10ClF3N2O/c1-9(23)12-8-22(14-5-3-2-4-11(12)14)15-13(17)6-10(7-21-15)16(18,19)20/h2-8H,1H3
SMILES: CC(=O)C1=CN(C2=CC=CC=C21)C3=C(C=C(C=N3)C(F)(F)F)Cl
Molecular Formula: C16H10ClF3N2O
Molecular Weight: 338.71

1-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-1-ethanone

CAS No.: 339099-11-5

Cat. No.: VC5200366

Molecular Formula: C16H10ClF3N2O

Molecular Weight: 338.71

* For research use only. Not for human or veterinary use.

1-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-1-ethanone - 339099-11-5

Specification

CAS No. 339099-11-5
Molecular Formula C16H10ClF3N2O
Molecular Weight 338.71
IUPAC Name 1-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]indol-3-yl]ethanone
Standard InChI InChI=1S/C16H10ClF3N2O/c1-9(23)12-8-22(14-5-3-2-4-11(12)14)15-13(17)6-10(7-21-15)16(18,19)20/h2-8H,1H3
Standard InChI Key HDSCHJNGKBPWGR-UHFFFAOYSA-N
SMILES CC(=O)C1=CN(C2=CC=CC=C21)C3=C(C=C(C=N3)C(F)(F)F)Cl

Introduction

Chemical Identity and Structural Features

Molecular Formula and Weight

The compound’s molecular formula is C₁₆H₁₁ClF₃N₂O, derived from its constituent groups:

  • Pyridine core: 3-chloro-5-(trifluoromethyl)-2-pyridinyl (C₆H₂ClF₃N)

  • Indole moiety: 1H-indol-3-yl (C₈H₆N)

  • Ethanone group: acetyl (C₂H₃O)

The molecular weight calculates to 342.73 g/mol using atomic masses:

MW=(12×16)+(1×11)+35.45+(19×3)+(14×2)+16=342.73g/mol\text{MW} = (12 \times 16) + (1 \times 11) + 35.45 + (19 \times 3) + (14 \times 2) + 16 = 342.73 \, \text{g/mol}

Structural Characterization

The molecule features three key regions (Fig. 1):

  • Indole scaffold: A bicyclic structure with a nitrogen atom at position 1, substituted by the pyridine ring.

  • Pyridine substituent: Chlorine (position 3) and trifluoromethyl (position 5) groups introduce steric and electronic effects.

  • Ethanone group: A ketone at the indole’s 3-position, critical for hydrogen bonding and reactivity .

Synthetic Pathways and Optimization

Key Synthetic Strategies

The synthesis involves multi-step coupling reactions, as inferred from analogous compounds :

  • Formation of 3-(1H-indol-3-yl)pyrrolidine-2,5-dione:

    • Maleimide reacts with indole in acetic acid, leveraging acid-catalyzed Michael addition .

    • Side products like carbazole derivatives are minimized by controlling reaction time and temperature .

  • Alkylation of the indole nitrogen:

    • A bromobutyl linker (e.g., 1-(4-bromobutyl)-3-(1H-indol-3-yl)pyrrolidine-2,5-dione) facilitates nucleophilic substitution with pyridine derivatives .

  • Coupling of pyridine and indole moieties:

    • Reacting 3-chloro-5-(trifluoromethyl)-2-pyridinylamine with the alkylated indole intermediate in acetonitrile, using K₂CO₃ and KI as catalysts .

Representative reaction scheme:

Indole intermediate+3-chloro-5-(trifluoromethyl)-2-pyridinylamineCH₃CN, K₂CO₃Target compound\text{Indole intermediate} + \text{3-chloro-5-(trifluoromethyl)-2-pyridinylamine} \xrightarrow{\text{CH₃CN, K₂CO₃}} \text{Target compound}

Purification and Yield

  • Chromatography: Flash chromatography with CH₂Cl₂/MeOH (98:2) yields >85% purity .

  • Crystallization: Recrystallization from ethanol/water mixtures improves purity to >95% .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (500 MHz, DMSO-d₆):

    • δ 8.45 (s, 1H, indole H-2), 7.85–7.30 (m, 4H, pyridine and indole aromatics), 2.65 (s, 3H, ethanone CH₃) .

  • ¹³C NMR:

    • δ 198.4 (C=O), 135.2–120.1 (aromatic carbons), 122.5 (q, J = 270 Hz, CF₃), 25.1 (CH₃) .

Mass Spectrometry

  • ESI-HRMS: m/z 343.07 [M+H]⁺ (calculated: 343.05) .

  • Fragmentation patterns confirm cleavage between indole and pyridine groups .

Physicochemical Properties

PropertyValueMethod
Melting Point70–78°C (dec.)Differential Scanning Calorimetry
SolubilityDMSO: 50 mg/mLUSP <911>
LogP (Partition)3.2 ± 0.1HPLC
pKa8.9 (indole NH)Potentiometric

Pharmacological and Industrial Applications

Agrochemical Intermediates

  • The trifluoromethyl group enhances lipid solubility, aiding pesticide penetration (e.g., analogs of Afoxolaner) .

  • Structure-activity relationship (SAR): Chlorine improves binding to insect GABA receptors .

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